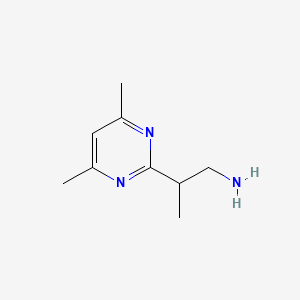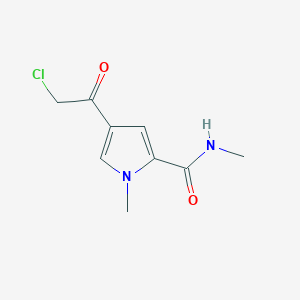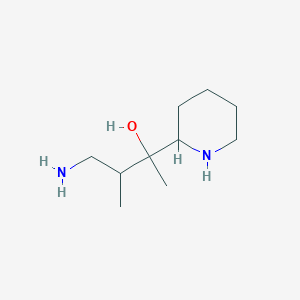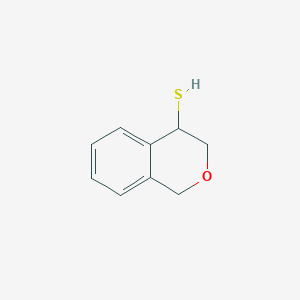![molecular formula C10H17NO2 B13224917 Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)
Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure, which is central to its unique chemical and biological properties. The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules, making it a significant target in synthetic organic chemistry .
Vorbereitungsmethoden
The synthesis of Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic structure from acyclic starting materials . One common method involves the use of tropinone derivatives, which undergo desymmetrization processes to yield the desired bicyclic architecture . Industrial production methods often rely on these established synthetic routes, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the ester or nitrogen functionalities of the compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with biological activity . In biology and medicine, Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate is studied for its potential pharmacological properties, including its interactions with neurotransmitter systems . Industrially, it is used in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific receptors and systems targeted by the compound .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate can be compared to other tropane alkaloids, such as tropine and tropinone . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall chemical properties. The unique ester functionality of this compound distinguishes it from these similar compounds, contributing to its distinct reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)6-7-4-8-2-3-9(5-7)11-8/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
QZIVRKDCHIMXOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one](/img/structure/B13224842.png)
![tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13224843.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13224845.png)

![Dimethyl({3-[(oxan-4-yl)amino]propyl})amine](/img/structure/B13224882.png)






![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)


